molecular formula C25H19F3NP B4302211 P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide CAS No. 53120-48-2

P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide

Cat. No. B4302211
CAS RN: 53120-48-2
M. Wt: 421.4 g/mol
InChI Key: ABGIIVDTVYFQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide, commonly known as TPPTS, is a widely used chemical compound in various scientific research applications. It is a phosphine ligand that has been extensively studied for its ability to catalyze various chemical reactions.

Mechanism of Action

TPPTS acts as a ligand, facilitating the reaction between the substrate and the catalyst. It forms a complex with the metal catalyst, which then reacts with the substrate to produce the desired product. The mechanism of action of TPPTS in various chemical reactions has been extensively studied, and its ability to catalyze various reactions has been attributed to its unique structure and electronic properties.
Biochemical and Physiological Effects:
TPPTS has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low environmental impact. It is not known to have any significant adverse effects on human health or the environment, making it a safe and viable option for scientific research applications.

Advantages and Limitations for Lab Experiments

TPPTS has several advantages as a ligand in various chemical reactions. It is relatively inexpensive, readily available, and easy to handle. It has also shown high catalytic activity and selectivity in various reactions. However, TPPTS has some limitations, including its sensitivity to air and moisture, which can affect its catalytic activity. It also has limited solubility in some solvents, which can limit its application in certain reactions.

Future Directions

There are several potential future directions for the application of TPPTS in scientific research. One area of interest is the development of new catalysts based on TPPTS for various chemical reactions. Another area of interest is the application of TPPTS in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. Further studies are also needed to investigate the biochemical and physiological effects of TPPTS and its potential impact on the environment.
Conclusion:
In conclusion, TPPTS is a widely used chemical compound in various scientific research applications. Its unique structure and electronic properties make it an effective ligand in various chemical reactions. TPPTS has several advantages, including its low cost, high catalytic activity, and selectivity. However, it also has some limitations, such as its sensitivity to air and moisture. Further studies are needed to explore the potential future directions for the application of TPPTS in scientific research.

Scientific Research Applications

TPPTS has been widely used as a ligand in various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions. It has also been used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. TPPTS has shown promising results in various scientific research applications, including the synthesis of chiral compounds, asymmetric catalysis, and the production of fine chemicals.

properties

IUPAC Name

triphenyl-[3-(trifluoromethyl)phenyl]imino-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3NP/c26-25(27,28)20-11-10-12-21(19-20)29-30(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGIIVDTVYFQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392259
Record name Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-

CAS RN

53120-48-2
Record name Benzenamine, 3-(trifluoromethyl)-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide
Reactant of Route 2
Reactant of Route 2
P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide
Reactant of Route 3
Reactant of Route 3
P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide
Reactant of Route 4
Reactant of Route 4
P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide
Reactant of Route 5
Reactant of Route 5
P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide
Reactant of Route 6
P,P,P-triphenyl-N-[3-(trifluoromethyl)phenyl]phosphine imide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.